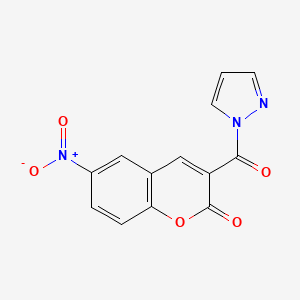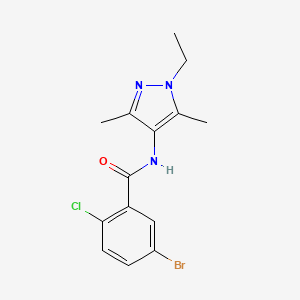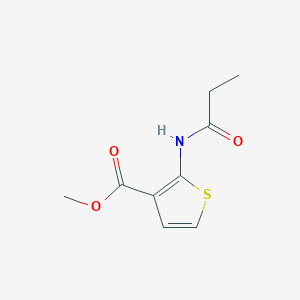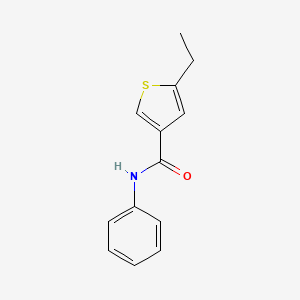![molecular formula C23H24N4O2 B3596210 N,N''-(4-methyl-1,3-phenylene)bis[N'-(4-methylphenyl)urea] CAS No. 54390-87-3](/img/structure/B3596210.png)
N,N''-(4-methyl-1,3-phenylene)bis[N'-(4-methylphenyl)urea]
Vue d'ensemble
Description
N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea] is a chemical compound known for its unique structure and properties It is characterized by the presence of two urea groups attached to a central 4-methyl-1,3-phenylene core, with each urea group further connected to a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea] typically involves the reaction of 4-methyl-1,3-phenylenediamine with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 25-50°C. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
On an industrial scale, the production of N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea] may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions may require catalysts or specific conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted urea compounds.
Applications De Recherche Scientifique
N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea] has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, leading to changes in their activity or function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea]: Known for its unique structure and reactivity.
N,N’'-(4-methyl-1,3-phenylene)bismaleimide: Similar core structure but different functional groups, leading to distinct properties and applications.
N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea]: Another related compound with variations in the substituents, affecting its reactivity and applications.
Uniqueness
N,N’‘-(4-methyl-1,3-phenylene)bis[N’-(4-methylphenyl)urea] stands out due to its specific combination of urea groups and 4-methylphenyl substituents, which confer unique chemical and physical properties. This makes it particularly valuable for certain applications in research and industry.
Propriétés
IUPAC Name |
1-[2-methyl-5-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-15-4-9-18(10-5-15)24-22(28)26-20-13-8-17(3)21(14-20)27-23(29)25-19-11-6-16(2)7-12-19/h4-14H,1-3H3,(H2,24,26,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHINLJKDOIANS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)C)NC(=O)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501191441 | |
| Record name | N,N′′-(4-Methyl-1,3-phenylene)bis[N′-(4-methylphenyl)urea] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54390-87-3 | |
| Record name | N,N′′-(4-Methyl-1,3-phenylene)bis[N′-(4-methylphenyl)urea] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54390-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N′′-(4-Methyl-1,3-phenylene)bis[N′-(4-methylphenyl)urea] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501191441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[({[2-(1-piperidinyl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B3596135.png)




![methyl {3-[(benzylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}carbamate](/img/structure/B3596178.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B3596185.png)
![N-[3-cyano-4-(2,4-dichlorophenyl)-5-methyl-2-thienyl]isonicotinamide](/img/structure/B3596190.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B3596191.png)


![5-bromo-N-[(furan-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B3596217.png)
![METHYL 2-[(6-CHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]ACETATE](/img/structure/B3596223.png)
![N-{3-[(2-FURYLMETHYL)CARBAMOYL]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL}-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B3596226.png)
